![molecular formula C7H6BrNO B3052591 4-Amino-3-bromobenzaldehyde CAS No. 42580-44-9](/img/structure/B3052591.png)
4-Amino-3-bromobenzaldehyde
Overview
Description
4-Amino-3-bromobenzaldehyde is a chemical compound with the molecular formula C7H6BrNO . It is used in various industrial and synthetic organic chemistry applications .
Synthesis Analysis
The synthesis of 4-Amino-3-bromobenzaldehyde involves several steps. One common method involves the use of p-bromotoluene, bromine, and calcium carbonate . Another method involves the use of Oxone and acetonitrile . These methods are well-documented in the literature .Molecular Structure Analysis
The molecular structure of 4-Amino-3-bromobenzaldehyde consists of a benzene ring fused with an aldehyde and an amine group . The molecular weight is 200.033 Da .Chemical Reactions Analysis
4-Amino-3-bromobenzaldehyde can undergo various chemical reactions. For instance, it can participate in solvent-free aldol condensation reactions . It can also undergo protodeboronation .Scientific Research Applications
Crystal Structure and Interactions
The compound N-(4-Bromobenzylidene)-3,4-dimethylisoxazol-5-amine, structurally related to 4-Amino-3-bromobenzaldehyde, demonstrates unique crystal structures and weak π–π interactions, which are significant in studying molecular interactions and designing novel materials (Asiri, Khan, & Tahir, 2010).
Synthesis and Spectral Analysis
The synthesis of (E)-4-((4-Bromobenzylidene) amino)-N-(pyrimidin-2-yl) benzenesulfonamide, derived from 4-bromobenzaldehyde, showcases the compound's utility in synthesizing complex molecules with diverse applications in chemistry. The compound's characterization through FTIR and UV–Vis spectra provides valuable insights into its structural and electronic properties (Sowrirajan et al., 2022).
Heterocyclic Chemistry
The use of 3-bromobenzaldehyde, closely related to 4-Amino-3-bromobenzaldehyde, in the Friedländer condensation reaction to afford bidentate and tridentate 6-bromoquinoline derivatives demonstrates the compound's relevance in synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (Hu, Zhang, & Thummel, 2003).
Multi-Component Reaction Strategy
A study on the synthesis of 2-amino-4-(3/2-(alkynyl)/3-(alkenyl)phenyl)-6-phenylnicotinonitriles illustrates the use of bromobenzaldehyde in multi-component reactions (MCR), highlighting its utility in generating a diverse array of chemical entities for various applications (Bodireddy, Reddy, & Kumar, 2014).
Catalysis and Organic Synthesis
The palladium-catalyzed synthesis of 3-(alkylamino)isoindolin-1-ones from 2-bromobenzaldehyde underscores the role of bromobenzaldehydes in catalysis and organic synthesis, essential for creating complex organic molecules (Cho et al., 1997).
Safety and Hazards
Future Directions
Future research on 4-Amino-3-bromobenzaldehyde could focus on its potential applications in the field of medicinal chemistry, given its structural similarity to other biologically active compounds . Additionally, further studies could explore its reactivity and potential uses in synthetic organic chemistry .
properties
IUPAC Name |
4-amino-3-bromobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBYVHVNHYBESU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448040 | |
Record name | 4-Amino-3-bromobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-bromobenzaldehyde | |
CAS RN |
42580-44-9 | |
Record name | 4-Amino-3-bromobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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